

# An In-depth Technical Guide to the Biosynthesis of Petroselinic and Petroselaidic Acid

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## Compound of Interest

Compound Name: *Methyl petroselaidate*

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## Abstract

Petroselinic acid (cis-6-octadecenoic acid), a positional isomer of oleic acid, is a monounsaturated fatty acid of significant industrial interest, primarily sourced from the seeds of plants in the Apiaceae family, such as coriander and parsley. Its unique double bond position at the  $\Delta 6$  position makes it a valuable precursor for the production of various chemicals, including lauric acid and adipic acid. Understanding its biosynthesis is crucial for efforts to metabolically engineer its production in conventional oilseed crops. This technical guide provides a comprehensive overview of the biosynthetic pathway of petroselinic acid, detailing the key enzymes, substrates, and intermediates involved. Additionally, it explores the formation of its trans-isomer, petroselaidic acid, which is primarily produced through the biohydrogenation of unsaturated fatty acids by rumen microbiota. This guide includes detailed experimental protocols for key assays, quantitative data on enzyme kinetics and substrate specificities, and visual diagrams of the metabolic pathways to facilitate a deeper understanding for researchers in lipid biochemistry and biotechnology.

## Introduction

Petroselinic acid (18:1 $\Delta 6$ c) is the major fatty acid component in the seed oils of many species of the Apiaceae (Umbelliferae) family, where it can constitute up to 85% of the total fatty acids. [1] Unlike the common oleic acid (18:1 $\Delta 9$ c), the double bond in petroselinic acid is located between the 6th and 7th carbon atoms from the carboxyl end. This structural feature imparts

distinct physical and chemical properties, making it a desirable raw material for the chemical industry. For instance, oxidative cleavage of the double bond yields lauric acid (12:0), a valuable component in detergents and surfactants, and adipic acid (a C6 dicarboxylic acid), a precursor for nylon-6,6 production.

Petroselaidic acid (18:1 $\Delta$ 6t) is the trans-isomer of petroselinic acid.<sup>[2]</sup> While present in trace amounts in some plant oils, it is more commonly found in the milk and fat of ruminant animals. Its formation is not a primary biosynthetic pathway in plants but rather a result of microbial biohydrogenation in the rumen.

This guide will provide a detailed exploration of the biosynthetic pathways of both petroselinic and petroselaidic acid, aimed at providing researchers, scientists, and drug development professionals with a thorough understanding of these processes.

## Biosynthesis of Petroselinic Acid

The biosynthesis of petroselinic acid occurs in the plastids of plant cells, primarily within the developing endosperm of seeds. It follows a specialized branch of the de novo fatty acid synthesis pathway, involving a unique desaturase and a specific elongase. The overall pathway can be summarized in three key steps:

- De novo synthesis of palmitoyl-ACP.
- Desaturation of palmitoyl-ACP to form  $\Delta$ 4-hexadecenoyl-ACP.
- Elongation of  $\Delta$ 4-hexadecenoyl-ACP to petroselinoyl-ACP.

## De Novo Fatty Acid Synthesis

The initial steps of petroselinic acid biosynthesis are shared with the general fatty acid synthesis pathway. Acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC). The malonyl group is then transferred to an acyl carrier protein (ACP) to form malonyl-ACP. A series of condensation, reduction, and dehydration reactions, catalyzed by the fatty acid synthase (FAS) complex, leads to the formation of saturated acyl-ACPs, primarily palmitoyl-ACP (16:0-ACP).

## Desaturation of Palmitoyl-ACP

The key committed step in petroselinic acid biosynthesis is the introduction of a cis double bond at the  $\Delta 4$  position of palmitoyl-ACP. This reaction is catalyzed by a specific soluble acyl-ACP desaturase known as  $\Delta 4$ -palmitoyl-ACP desaturase.[3] This enzyme has been identified and characterized from coriander (*Coriandrum sativum*).[4][5]

- Enzyme:  $\Delta 4$ -palmitoyl-ACP desaturase
- Substrate: Palmitoyl-ACP (16:0-ACP)
- Product: (Z)-hexadec-4-enoyl-ACP (16:1 $\Delta 4$ -ACP)
- Cofactors: Requires a reduced ferredoxin as an electron donor, which in turn receives electrons from NADPH via ferredoxin-NADP<sup>+</sup> reductase. Molecular oxygen is the terminal electron acceptor.[6]

## Elongation to Petroselinoyl-ACP

The 16:1 $\Delta 4$ -ACP intermediate is then elongated by two carbons to form petroselinoyl-ACP (18:1 $\Delta 6$ -ACP). This elongation step is catalyzed by a specific isoform of  $\beta$ -ketoacyl-ACP synthase I (KAS I).[1] This KAS I enzyme exhibits a preference for the C16 unsaturated substrate over saturated acyl-ACPs of similar chain length.

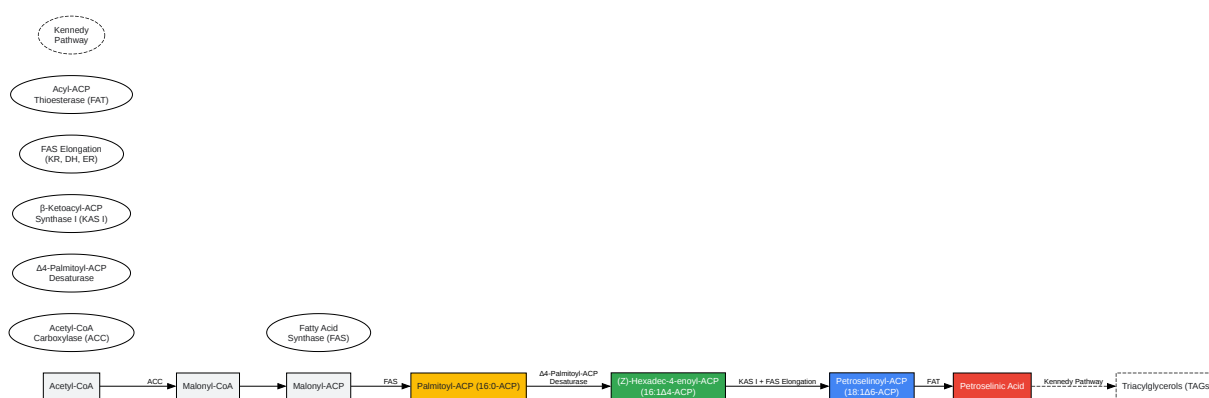
- Enzyme:  $\beta$ -ketoacyl-ACP synthase I (KAS I)
- Substrates: (Z)-hexadec-4-enoyl-ACP (16:1 $\Delta 4$ -ACP) and Malonyl-ACP
- Product: 3-oxo-(Z)-octadec-6-enoyl-ACP
- Subsequent Steps: The 3-oxoacyl-ACP intermediate is then reduced, dehydrated, and reduced again by the remaining enzymes of the FAS complex ( $\beta$ -ketoacyl-ACP reductase,  $\beta$ -hydroxyacyl-ACP dehydratase, and enoyl-ACP reductase) to yield petroselinoyl-ACP (18:1 $\Delta 6$ -ACP).

## Release and Incorporation into Triacylglycerols

Finally, the petroselinoyl moiety is cleaved from the ACP by an acyl-ACP thioesterase (FAT). The resulting free petroselinic acid is then exported from the plastid and activated to

petroselinoyl-CoA in the cytoplasm. Subsequently, it is incorporated into triacylglycerols (TAGs) via the Kennedy pathway in the endoplasmic reticulum for storage in oil bodies.

## Visualization of the Petroselinic Acid Biosynthesis Pathway



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## Biosynthesis of Petroselinic Acid

## Biosynthesis of Petroselaidic Acid

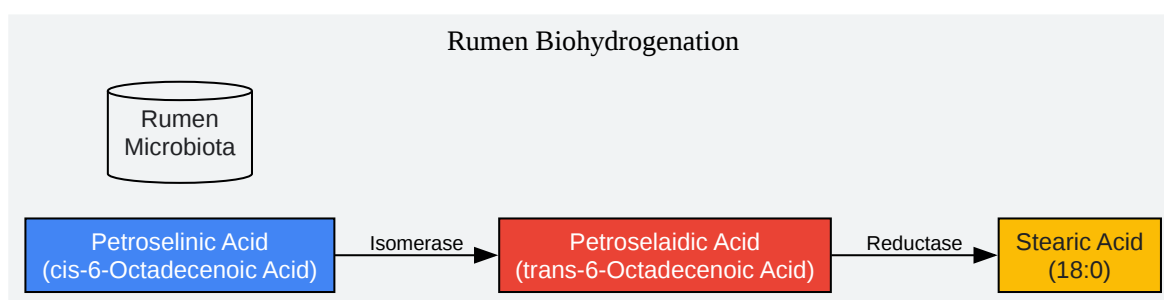
Petroselaidic acid, the trans-isomer of petroselinic acid, is not synthesized de novo in plants or animals. Its primary route of formation is through the biohydrogenation of polyunsaturated fatty acids by microorganisms in the rumen of ruminant animals. If petroselinic acid is ingested by a ruminant, it can be isomerized to petroselaidic acid.

The process involves two main steps:

- **Isomerization:** A microbial isomerase converts the cis-double bond at the  $\Delta 6$  position of petroselinic acid to a trans-double bond, forming petroselaidic acid.
- **Hydrogenation:** Subsequently, the trans-double bond can be reduced (hydrogenated) by other microbial enzymes, leading to the formation of stearic acid (18:0).

This biohydrogenation process is a detoxification mechanism for the rumen microbes, as high concentrations of unsaturated fatty acids can be toxic to them.

## Visualization of Petroselaidic Acid Formation



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